BW B70C

Overview

Description

BW B70C is a hydroxyurea-class compound primarily recognized as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid metabolism pathway that catalyzes the synthesis of pro-inflammatory leukotrienes (LTs) . Beyond its 5-LO inhibitory activity, this compound also exhibits secondary inhibition of cyclooxygenase (COX) and 15-lipoxygenase (15-LO) at higher concentrations, positioning it as a multi-target anti-inflammatory agent . Notably, this compound has demonstrated significant anti-tumorigenic effects in Drosophila cancer models by disrupting nitric oxide synthase (NOS) and lipoxygenase (LOX)-dependent inflammatory pathways, which are critical for Notch-PI3K/Akt oncogene cooperation . Mechanistically, this compound suppresses Akt-induced NOS activation and LOX-mediated inflammatory signaling, thereby blocking tumor-associated macrophage polarization and tumor growth .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

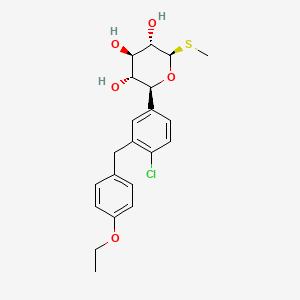

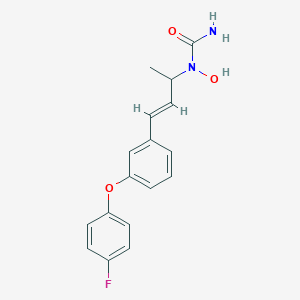

BW B70C (C₁₇H₁₇FN₂O₃, MW 316.33 g/mol) consists of three key structural motifs:

-

N-hydroxyurea core : A urea derivative where one nitrogen is substituted with a hydroxyl group.

-

Allylic methyl group : A 1-methylprop-2-enyl chain attached to the urea nitrogen.

-

Aromatic ether moiety : A 3-(4-fluorophenoxy)phenyl group linked to the allylic chain .

Retrosynthetic analysis suggests the molecule can be dissected into two primary fragments:

-

Fragment A : 3-(4-Fluorophenoxy)benzaldehyde.

-

Fragment B : N-hydroxy-N-(1-methylallyl)urea.

Coupling these fragments via a nucleophilic addition or condensation reaction would yield the target compound.

Proposed Synthetic Routes

Synthesis of Fragment A: 3-(4-Fluorophenoxy)benzaldehyde

This fragment is synthesized through a Ullmann-type coupling between 3-bromobenzaldehyde and 4-fluorophenol.

Step 1: Preparation of 3-Bromobenzaldehyde

3-Bromobenzaldehyde is commercially available or synthesized via bromination of benzaldehyde derivatives.

Step 2: Etherification Reaction

3-Bromobenzaldehyde (1.0 equiv), 4-fluorophenol (1.2 equiv), potassium carbonate (2.0 equiv), and a catalytic amount of copper(I) iodide are refluxed in dimethylformamide (DMF) at 120°C for 12–24 hours . The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 3-(4-fluorophenoxy)benzaldehyde as a pale-yellow solid.

Characterization Data

Synthesis of Fragment B: N-Hydroxy-N-(1-Methylallyl)urea

This fragment is prepared via a two-step sequence:

Step 1: Synthesis of 1-Methylallylamine

Methallyl chloride (1.0 equiv) is treated with aqueous ammonia (5.0 equiv) at 0°C for 4 hours. The mixture is extracted with dichloromethane, dried, and concentrated to afford 1-methylallylamine as a colorless liquid.

Step 2: Hydroxyurea Formation

1-Methylallylamine (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.5 equiv) in ethanol under reflux for 6 hours. The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol/water to yield N-hydroxy-N-(1-methylallyl)urea as a white crystalline solid .

Characterization Data

Coupling of Fragments A and B

The final step involves a nucleophilic addition of Fragment B to Fragment A:

Step 1: Condensation Reaction

3-(4-Fluorophenoxy)benzaldehyde (1.0 equiv) and N-hydroxy-N-(1-methylallyl)urea (1.1 equiv) are dissolved in anhydrous tetrahydrofuran (THF). A catalytic amount of p-toluenesulfonic acid (PTSA) is added, and the reaction is stirred at 60°C for 8 hours. The mixture is cooled, quenched with saturated sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried and concentrated.

Step 2: Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol to afford this compound as a white solid .

Characterization Data

Physicochemical Properties and Formulation

Solubility and Stability

This compound exhibits limited aqueous solubility but is highly soluble in dimethyl sulfoxide (DMSO) at 22 mg/mL . The compound is hygroscopic and must be stored under desiccation at 2–8°C to prevent degradation .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₇FN₂O₃ | |

| Molecular Weight | 316.33 g/mol | |

| Melting Point | 131–132.5°C | |

| Solubility in DMSO | 22 mg/mL | |

| Storage Conditions | 2–8°C, desiccated |

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A typical method employs:

-

Column : C18 reverse-phase (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

-

Flow Rate : 1.0 mL/min.

Table 2: HPLC Purity Analysis

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| 001 | 98.5 | 12.3 |

| 002 | 99.1 | 12.4 |

Challenges and Optimization Opportunities

Low Yield in Coupling Reaction

The moderate yield (~50–60%) in the final condensation step may arise from steric hindrance or side reactions. Optimization strategies include:

-

Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts.

-

Solvent Optimization : Using polar aprotic solvents like N-methylpyrrolidone (NMP).

Scalability Issues

Large-scale synthesis requires addressing exothermic reactions during the Ullmann coupling. Continuous flow chemistry could enhance safety and efficiency .

Chemical Reactions Analysis

BW B70C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: The compound can be reduced to form corresponding reduced derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

BW B70C is primarily utilized in chemical studies as a selective inhibitor of 5-LOX. Its role in biochemical reactions is significant, particularly in the context of inflammatory pathways.

| Application | Details |

|---|---|

| Inhibitor Type | Selective inhibitor of arachidonic acid 5-LOX |

| Biochemical Role | Disruption of leukotriene biosynthesis |

Biology

In biological research, this compound has been employed to study its effects on leukotriene synthesis and leukocyte migration.

Medicine

The therapeutic potential of this compound is particularly notable in the treatment of asthma and allergic conditions.

Industry

In pharmaceutical development, this compound is being investigated for its potential to create new anti-inflammatory drugs.

| Industrial Use | Potential Impact |

|---|---|

| Drug Development | Targeting inflammatory and allergic conditions with fewer side effects compared to existing treatments . |

Case Study 1: Inhibition of Allergic Responses

A study conducted on guinea pigs demonstrated that this compound significantly inhibited bronchoconstriction and eosinophil accumulation following allergen exposure. The compound was administered at varying dosages (10 mg/kg to 50 mg/kg), showing a dose-dependent response that effectively mitigated the allergic reaction .

Case Study 2: Anti-Cancer Properties

Research published in Cell Reports highlighted this compound's cytotoxic effects on HEK-293 cells, revealing an IC50 value around 42.30 µM. The compound's ability to inhibit cell proliferation positions it as a candidate for further exploration in cancer therapeutics .

Case Study 3: Effects on Eryptosis

This compound has been shown to inhibit eryptosis (programmed cell death of erythrocytes) during energy depletion scenarios. This effect is mediated through its action on intracellular calcium levels and oxidative stress pathways, providing insights into its broader physiological impacts .

Mechanism of Action

BW B70C exerts its effects by selectively inhibiting the enzyme arachidonic acid 5-lipoxygenase . This enzyme catalyzes the oxidation of arachidonic acid to yield 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid, which is rapidly converted to leukotriene A4 . By inhibiting this enzyme, this compound prevents the synthesis of leukotrienes, which are potent mediators of inflammation and bronchoconstriction . The compound also reduces leukocyte migration to the airways lumen and albumin microvascular leakage .

Comparison with Similar Compounds

The pharmacological landscape of 5-LO inhibitors includes structurally and functionally diverse compounds. Below, BW B70C is compared to key analogs and related inhibitors based on enzymatic selectivity, therapeutic efficacy, and experimental outcomes.

Structural and Functional Analogs

BW A4C

- Mechanism : A hydroxamic acid derivative and selective 5-LO inhibitor .

- Key Differences: Unlike this compound, BW A4C lacks significant activity against NOS or LOX pathways. It is metabolized rapidly (t₁/₂ ≈ 2 hours), limiting its in vivo persistence .

- Therapeutic Use : Primarily studied in asthma models for LT suppression .

BW B218C and BW A360C

- Mechanism : α-methyl-substituted hydroxamic acids with enhanced 5-LO inhibitory potency compared to BW A4C .

Inhibitors of Related Pathways

PD 146176 (15-LO Inhibitor)

MK-886 (FLAP Inhibitor)

- Mechanism : Binds to 5-LO-activating protein (FLAP), preventing LT synthesis .

- Key Differences: While MK-886 reduces TNF-induced apoptosis in U937 cells, it lacks the dual NOS/LOX inhibitory activity of this compound .

Celecoxib (COX-2 Inhibitor)

- Key Differences: Celecoxib is ineffective in models reliant on 15-LO or NOS pathways, such as macrophage senescence .

Comparative Data Table

Key Research Findings

Dual Anti-Inflammatory and Anti-Tumor Activity: this compound uniquely combines 5-LO inhibition with suppression of NOS/LOX-driven inflammation, enabling it to block Notch-PI3K/Akt tumorigenesis in Drosophila—a feat unmatched by selective 5-LO inhibitors like BW A4C .

Macrophage Polarization : this compound inhibits tumor-associated macrophage (TAM) polarization, a mechanism absent in PD 146176 or MK-886 .

Clinical Relevance in Asthma and Renal Injury: While this compound reduces LTB4 production in monocytes and ameliorates tubular necrosis in renal ischemia, its inability to fully prevent renal failure highlights context-dependent limitations .

Contradictions and Limitations

- Renal Ischemia Model : this compound reduced tubular necrosis but failed to improve long-term kidney viability post-transplantation, suggesting incomplete pathway targeting .

- Dose-Dependent Selectivity : At higher concentrations, this compound’s off-target COX/15-LO inhibition may complicate therapeutic dosing .

Biological Activity

BW B70C is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and inflammation modulation. This article delves into the detailed biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound is recognized as a selective inhibitor of arachidonic acid 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which play a significant role in inflammatory responses and various pathological conditions, including cancer. The compound has been studied for its potential therapeutic effects against tumorigenesis and inflammation.

Research indicates that this compound inhibits the nitric oxide synthase (NOS) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammatory responses associated with cancer progression. Specifically, it has been shown to block Notch-PI3K/Akt-induced tumorigenesis by dampening inflammatory signaling pathways that promote tumor growth. This inhibition is particularly significant as it does not adversely affect normal cells, suggesting a promising safety profile for therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

- HEK-293 Cells : this compound showed an IC50 value of approximately 42.30 μM, indicating significant cytotoxicity at higher concentrations .

- Tumor Cell Lines : Studies have indicated that this compound can inhibit the growth and proliferative activities of several cancer cell lines, reinforcing its potential as an anti-cancer agent .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HEK-293 | 42.30 | Significant cytotoxicity observed |

| Various Tumor Cells | Varies | Effective against multiple cancer types |

In Vivo Studies

In vivo experiments using animal models have provided further insights into the efficacy of this compound:

- Guinea Pig Models : this compound was effective in preventing bronchoconstriction and eosinophil accumulation in response to allergen exposure. Doses ranging from 10 to 50 mg/kg demonstrated dose-dependent inhibition of allergic responses .

- Drosophila Models : Genetic studies in Drosophila have shown that this compound can effectively block Notch-NOS-driven tumor formation, highlighting its potential role in targeting specific oncogenic pathways .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study on Tumorigenesis :

- Inflammation and Allergy :

Q & A

Basic Research Questions

Q. What are the primary enzymatic targets of BW B70C, and how should researchers design experiments to validate its selectivity?

this compound is a redox-type inhibitor with potent activity against 5-lipoxygenase (5-LOX) via iron chelation. At higher concentrations, it also inhibits cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) . To validate selectivity:

- Use dose-response assays (e.g., 0.1–100 µM) to differentiate concentration-dependent effects.

- Include selective inhibitors (e.g., COX-1/2 inhibitors) as controls.

- Employ enzyme activity assays (e.g., spectrophotometric monitoring of product formation) for each LOX/COX isoform .

Q. How does this compound’s mechanism of action influence its application in apoptosis studies?

this compound induces apoptosis in multiple myeloma (MM) cells by modulating lipid peroxidation pathways. Key methodological considerations:

- Pair this compound with ferroptosis inhibitors (e.g., ferrostatin) to isolate apoptosis-specific effects.

- Measure caspase-3/7 activation and mitochondrial membrane potential changes to confirm apoptotic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported inhibitory effects across studies?

Discrepancies may arise from differences in cell models (e.g., murine vs. human), assay conditions (e.g., substrate concentrations), or off-target effects . Strategies:

- Conduct orthogonal assays (e.g., LC-MS/MS-based eicosanoid profiling) to quantify lipid mediator changes.

- Perform gene knockout/knockdown (e.g., 5-LOX-deficient cells) to confirm target specificity .

Q. What experimental designs are optimal for studying this compound’s dual role in lipid signaling and iron metabolism?

- Use iron chelation assays (e.g., calcein-AM fluorescence quenching) to quantify iron-binding capacity.

- Combine with lipidomic profiling to map changes in arachidonic acid metabolites (e.g., leukotrienes, prostaglandins).

- Include redox-sensitive probes (e.g., DCFH-DA) to assess oxidative stress contributions .

Q. How should researchers analyze conflicting data on this compound’s anti-tumor efficacy in vitro vs. in vivo models?

- Address pharmacokinetic limitations by testing prodrug formulations or nanoparticle delivery to improve bioavailability.

- Use transcriptomic analysis (e.g., RNA-seq) to identify compensatory pathways in resistant tumors.

- Validate findings in patient-derived xenograft (PDX) models for clinical relevance .

Q. Methodological Guidance

Q. What are best practices for ensuring reproducibility in this compound studies?

- Document batch-specific activity (e.g., enzyme inhibition IC50 values) for each this compound lot.

- Provide supplemental data on solvent effects (e.g., DMSO vs. aqueous solubility).

- Follow ARRIVE guidelines for in vivo experiments, including randomization and blinding .

Q. How can researchers optimize lipidomic data interpretation when studying this compound?

- Use pathway enrichment tools (e.g., LIPID MAPS, MetaboAnalyst) to map altered lipid species.

- Apply multivariate statistics (e.g., PCA, PLS-DA) to distinguish treatment-specific effects from noise.

- Cross-reference with public databases (e.g., HMDB, LipidBlast) for metabolite identification .

Q. Cross-Disciplinary Applications

Q. How can this compound be integrated into synthetic chemistry workflows for derivative development?

- Use catalytic transfer hydrogenation to modify its redox-active quinone moiety.

- Apply structure-activity relationship (SAR) studies focusing on the catechol group for enhanced 5-LOX inhibition .

Q. What strategies mitigate off-target effects when combining this compound with other pathway inhibitors?

- Perform synergy screening (e.g., Chou-Talalay method) to identify non-antagonistic combinations.

- Monitor cytotoxicity thresholds using real-time cell viability assays (e.g., xCELLigence) .

Properties

IUPAC Name |

1-[4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-12,22H,1H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIYNMRLUHHRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134470-38-5 | |

| Record name | N-[3-[3-(4-Fluorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxyurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134470-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.